8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
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Overview
Description
8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multiple steps, including the formation of the furan ring and the introduction of the iodo and methoxy groups. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Iodo and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as iodine and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the iodo group would yield the corresponding hydrocarbon.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethoxyphenyl derivatives: These compounds share similar structural features and may have comparable chemical properties.
Cyclohepta[c]furan derivatives: These compounds have a similar fused ring structure and may exhibit similar reactivity.
Uniqueness
8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is unique due to the specific combination of functional groups and the fused ring structure. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H17IO5 |
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Molecular Weight |
452.2 g/mol |
IUPAC Name |
4-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C19H17IO5/c1-9-17-14(21)6-12(7-15(22)18(17)10(2)25-9)11-5-13(20)19(24-4)16(8-11)23-3/h5-8,21H,1-4H3 |
InChI Key |
NCSPVSNSIVUBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C(=C3)I)OC)OC)O |
Origin of Product |
United States |
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